molecular formula C38H76N18O9S B14247529 N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine CAS No. 209725-68-8

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine

Cat. No.: B14247529
CAS No.: 209725-68-8
M. Wt: 961.2 g/mol
InChI Key: WUYXRBDPJKEDIU-RMIXPHLWSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is a complex peptide compound It is characterized by multiple diaminomethylidene groups attached to L-ornithyl residues, along with other amino acids such as L-serine, L-methionine, and L-lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: The diaminomethylidene groups can be reduced to yield corresponding amines.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~) or performic acid can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can be employed.

    Substitution: Various reagents, such as acyl chlorides or alkyl halides, can be used in the presence of suitable catalysts.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Corresponding amines from diaminomethylidene groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine involves its interaction with specific molecular targets and pathways. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with target proteins, potentially inhibiting their activity. The peptide backbone can also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

209725-68-8

Molecular Formula

C38H76N18O9S

Molecular Weight

961.2 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid

InChI

InChI=1S/C38H76N18O9S/c1-66-20-14-26(54-34(63)28(21-57)56-32(61)24(12-7-18-49-37(44)45)51-29(58)22(41)9-6-17-48-36(42)43)33(62)52-23(10-2-4-15-39)30(59)53-25(13-8-19-50-38(46)47)31(60)55-27(35(64)65)11-3-5-16-40/h22-28,57H,2-21,39-41H2,1H3,(H,51,58)(H,52,62)(H,53,59)(H,54,63)(H,55,60)(H,56,61)(H,64,65)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t22-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

WUYXRBDPJKEDIU-RMIXPHLWSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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